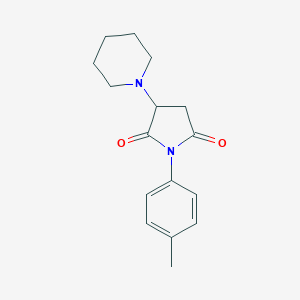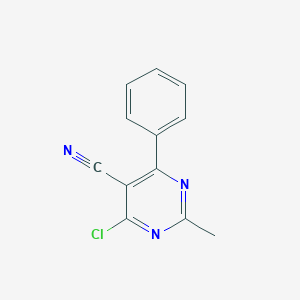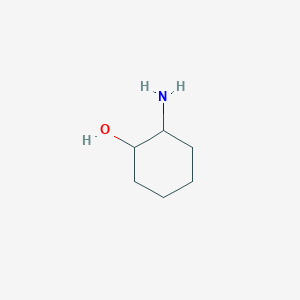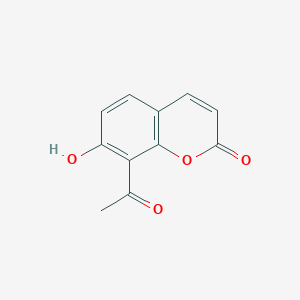
8-乙酰基-7-羟基香豆素
描述
8-乙酰基-7-羟基香豆素是一种天然存在的化合物,存在于各种植物中,包括墨西哥广藿香 (Tagetes lucida)。它属于香豆素家族,其特征是苯环与α-吡喃酮环融合。该化合物表现出显着的生物活性,包括抗真菌和抗菌特性 .
科学研究应用
作用机制
8-乙酰基-7-羟基香豆素的生物学效应主要通过其与各种分子靶点和途径的相互作用来介导。例如,其抗真菌和抗菌活性归因于其破坏微生物细胞膜和抑制必需酶的能力 . 香豆素在 7 位和 3 位的羟基化可能是由诸如细胞色素 P450 相关的单加氧酶酶系统之类的酶介导的氧化事件引起的 .
类似化合物:
7-羟基香豆素: 以其广泛的生物活性而闻名,包括抗炎和抗氧化作用.
8-乙酰基-7-甲氧基香豆素: 表现出相似的生物活性,但药代动力学特性不同.
5,7,8-三甲氧基香豆素: 以其独特的结构特征和生物活性而闻名.
独特性: 8-乙酰基-7-羟基香豆素因其特定的乙酰基和羟基取代而脱颖而出,赋予其独特的生物活性和化学反应性。其作为荧光探针的能力以及其显着的抗真菌和抗菌特性使其成为各个研究领域中宝贵的化合物 .
生化分析
Biochemical Properties
8-Acetyl-7-hydroxycoumarin interacts with various enzymes, proteins, and other biomolecules. It plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . The addition of a glucuronic acid molecule to 7-hydroxycoumarin forms a more water-soluble compound, which is readily excreted from the body in urine .
Cellular Effects
8-Acetyl-7-hydroxycoumarin has been found to have effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 8-Acetyl-7-hydroxycoumarin involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
The effects of 8-Acetyl-7-hydroxycoumarin change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 8-Acetyl-7-hydroxycoumarin vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
8-Acetyl-7-hydroxycoumarin is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
8-Acetyl-7-hydroxycoumarin is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: 8-乙酰基-7-羟基香豆素的合成可以通过多种方法实现。一种常见的方法涉及克诺文盖尔缩合反应。例如,8-甲酰基-7-羟基香豆素可以在哌啶存在下与 N,N-二取代氰基乙酰胺反应,生成 8-取代-7-羟基香豆素衍生物 . 另一种方法涉及 8-乙酰基-7-羟基-4-甲基色烯-2-酮与 1,3-二溴丙烷或 1,4-二溴丁烷在干燥丙酮和无水碳酸钾中的反应 .
工业生产方法: 8-乙酰基-7-羟基香豆素的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。绿色化学原理的使用,例如使用绿色溶剂和催化剂,也被探索以使该过程更环保 .
化学反应分析
反应类型: 8-乙酰基-7-羟基香豆素经历各种化学反应,包括:
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
主要产物:
氧化: 环氧化合物和醌类形成。
取代: 形成各种 8-取代-7-羟基香豆素衍生物.
相似化合物的比较
7-Hydroxycoumarin: Known for its wide range of biological activities, including anti-inflammatory and antioxidant effects.
8-Acetyl-7-Methoxycoumarin: Exhibits similar biological activities but with different pharmacokinetic properties.
5,7,8-Trimethoxycoumarin: Known for its unique structural features and biological activities.
Uniqueness: 8-Acetyl-7-Hydroxycoumarin stands out due to its specific acetyl and hydroxyl substitutions, which confer unique biological activities and chemical reactivity. Its ability to act as a fluorescent probe and its significant antifungal and antibacterial properties make it a valuable compound in various fields of research .
属性
IUPAC Name |
8-acetyl-7-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6(12)10-8(13)4-2-7-3-5-9(14)15-11(7)10/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYMACPLPPQCHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40419935 | |
| Record name | 8-Acetyl-7-hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40419935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6748-68-1 | |
| Record name | 8-Acetyl-7-hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40419935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Acetyl-7-hydroxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-ACETYL-7-HYDROXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD6QWL7EQR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 8-Acetyl-7-hydroxycoumarin in developing potential analgesic agents?
A1: [] Research suggests that 8-Acetyl-7-hydroxycoumarin serves as a crucial starting material in synthesizing seselin derivatives, a class of compounds exhibiting promising antinociceptive properties. These derivatives, characterized by their angular pyranocoumarin skeleton, are synthesized through a series of reactions involving condensation with acetone, reduction, and dehydration. Notably, one derivative, seselin (4a), demonstrated significant antinociceptive activity in the writhing response assay induced by acetic acid, surpassing the efficacy of aspirin. This finding highlights the potential of 8-Acetyl-7-hydroxycoumarin as a scaffold for developing novel analgesics. (See: )
Q2: How does 8-Acetyl-7-hydroxycoumarin interact with human serum albumin?
A2: While specific details about the interaction mechanism require further investigation, studies utilizing spectroscopic methods and molecular modeling are underway to elucidate the binding characteristics of 8-Acetyl-7-hydroxycoumarin to human serum albumin []. Understanding this interaction is crucial as it can provide insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its potential therapeutic applications.
Q3: Can 8-Acetyl-7-hydroxycoumarin be chemically modified to enhance its biological activity?
A3: [] Yes, research demonstrates that modifying 8-Acetyl-7-hydroxycoumarin can significantly impact its biological activity. For instance, incorporating a trifluoromethyl group into the coumarin structure resulted in a five-fold increase in beta‐site amyloid precursor protein cleaving enzyme 1 (BACE‐1) inhibition. Furthermore, researchers synthesized a coumarin‐donepezil hybrid by linking 8-Acetyl-7-hydroxycoumarin with donepezil. This hybrid molecule displayed dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) and exhibited the ability to cross the blood-brain barrier, a crucial property for treating neurological disorders. (See: )
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


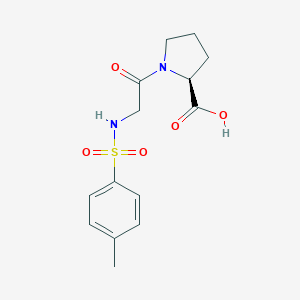

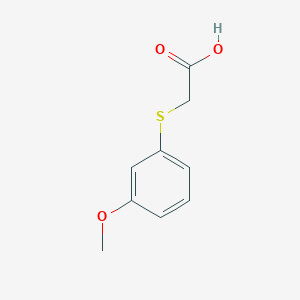
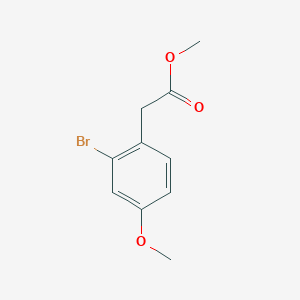
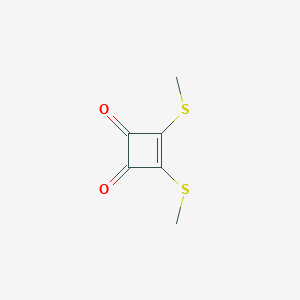


![3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B184846.png)
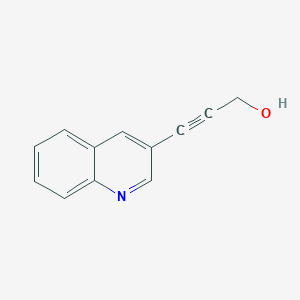

![3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B184850.png)
